molecular formula C19H22N4O5 B2371815 Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate CAS No. 923692-77-7

Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate

Cat. No.: B2371815
CAS No.: 923692-77-7
M. Wt: 386.408
InChI Key: GTOHNUYVGCZCSX-UHFFFAOYSA-N
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Description

Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H22N4O5 and its molecular weight is 386.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate and related compounds have been synthesized for various research purposes. For instance, Faty, Hussein, and Youssef (2010) reported the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from related materials. These compounds exhibited significant antibacterial and antifungal activities, indicating their potential in pharmaceutical research (Faty, Hussein, & Youssef, 2010).

Photophysical Investigation

Alsharif et al. (2018) conducted a study on Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), a compound structurally similar to this compound. Their work focused on the physicochemical and photophysical properties of ECPC, including its potential as a probe for determining the critical micelle concentrations of surfactants. The study also explored its antibacterial activity, showcasing the compound's utility in material science and microbiology research (Alsharif, Mukhtar, Asiri, & Khan, 2018).

Anticancer Agent Synthesis

Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. This study highlights the significance of such compounds in developing new therapeutic agents for cancer treatment (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Gastric Antisecretory Properties

Santilli, Scotese, Bauer, and Bell (1987) synthesized 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which have potent gastric antisecretory properties. This research contributes to the field of gastroenterology, offering insights into new compounds for treating gastric issues (Santilli, Scotese, Bauer, & Bell, 1987).

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate are currently unknown. This compound is structurally similar to other piperidine derivatives, which have been used as building blocks for the syntheses of receptor agonists and antagonists . .

Mode of Action

The mode of action of this compound is not well-documented. Given its structural similarity to other piperidine derivatives, it may interact with its targets in a similar manner. For instance, it could bind to the active site of a target protein, leading to changes in the protein’s conformation and function . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Piperidine derivatives have been used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other piperidine derivatives, it may have potential therapeutic effects, such as anti-inflammatory and analgesic activities . .

Properties

IUPAC Name

ethyl 1-[2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-2-28-19(27)12-7-9-23(10-8-12)18(26)17(25)20-11-15-13-5-3-4-6-14(13)16(24)22-21-15/h3-6,12H,2,7-11H2,1H3,(H,20,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOHNUYVGCZCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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